1-Bromoethyl ethyl carbonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromoethyl ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZYVQFKUXDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801008962 | |
| Record name | 1-Bromoethyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801008962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89766-09-6 | |
| Record name | Carbonic acid, 1-bromoethyl ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89766-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromoethyl ethyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089766096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromoethyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801008962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromoethyl ethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Bromoethyl Ethyl Carbonate
Addition Reactions to Unsaturated Carbonates
A significant and efficient method for synthesizing 1-bromoethyl ethyl carbonate involves the addition of hydrobromic acid across the double bond of a vinyl carbonate precursor. This approach is favored for its high purity and yield compared to other methods google.com.
Electrophilic Addition of Anhydrous Hydrobromic Acid to Vinyl Hydrocarbonyl Carbonates
The reaction of anhydrous hydrobromic acid (HBr) with vinyl ethyl carbonate is a direct and effective process for producing this compound google.comgoogle.com. This method circumvents the formation of multiple brominated by-products often seen in radical bromination, leading to a product of high purity google.com. The general reaction involves passing a stream of anhydrous HBr gas through vinyl ethyl carbonate, which leads to the formation of the target compound google.com.
The efficiency of the hydrobromination of vinyl ethyl carbonate is highly dependent on the reaction temperature and the molar ratio of the reactants. The reaction is typically conducted at temperatures ranging from 10°C to 100°C google.com. In practice, maintaining the temperature between 16°C and 35°C has been shown to be effective google.com. The temperature can be controlled by the rate of addition of the gaseous HBr google.com.
A slight molar excess of anhydrous hydrobromic acid is generally used to ensure the complete conversion of the vinyl ethyl carbonate. For instance, successful syntheses have been carried out using approximately 1.1 to 1.2 moles of HBr for every mole of the vinyl carbonate substrate google.com. After the reaction is complete, any excess HBr can be removed by purging the system with an inert gas like nitrogen google.com.
Optimized Reaction Conditions for HBr Addition to Vinyl Carbonates
| Vinyl Carbonate Substrate | Reactant Ratio (HBr : Carbonate) | Temperature Range | HBr Addition Time | Source |
|---|---|---|---|---|
| Vinyl ethyl carbonate | ~1.16 : 1 | 16°C to 35°C | 8 hours | google.com |
| Vinyl isopropyl carbonate | ~1.16 : 1 | Maintained at 30°C | 4 hours | google.com |
| Vinyl n-octyl carbonate | ~1.18 : 1 | Maintained at 25°C | 3 hours | google.com |
This synthetic route provides good to high yields of this compound, which can be further purified by distillation under reduced pressure google.com. Laboratory-scale syntheses have demonstrated yields ranging from 76% to 86% google.com. For example, reacting 0.5 moles of vinyl ethyl carbonate yielded 75 grams of the product (a 76% yield), while a larger scale reaction with 2.23 moles of the same substrate produced 378 grams, achieving an 86% yield google.com. This suggests that the process is scalable, maintaining high efficiency even with larger quantities of reactants google.com.
Yields from the Addition of HBr to Vinyl Ethyl Carbonate
| Scale (Vinyl Ethyl Carbonate) | Yield (grams) | Yield (%) | Source |
|---|---|---|---|
| 0.5 mole | 75 g | 76% | google.com |
| 2.23 moles | 378 g | 86% | google.com |
The addition of HBr to vinyl ethyl carbonate proceeds via an electrophilic addition mechanism. The reaction is initiated by the attack of the electron-rich pi (π) bond of the vinyl group on the electrophilic hydrogen atom of the HBr molecule docbrown.infoyoutube.com. This step is the rate-determining step and results in the formation of a carbocation intermediate and a bromide ion youtube.comstackexchange.com.
The regioselectivity of the addition is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms. In the case of vinyl ethyl carbonate, the proton adds to the terminal carbon (CH2=), leading to the formation of a more stable secondary carbocation on the carbon adjacent to the oxygen atom of the carbonate group. This carbocation is stabilized by the resonance effect of the lone pair of electrons on the adjacent oxygen atom.
In the final step, the nucleophilic bromide ion rapidly attacks the positively charged carbon of the carbocation, forming the final product, this compound docbrown.infoyoutube.com.
Halogenation of Carbonate Precursors
An alternative, though often less efficient, pathway to this compound is the direct halogenation of a saturated dialkyl carbonate precursor, such as diethyl carbonate google.com.
Radical Bromination of Dialkyl Carbonates (e.g., Diethyl Carbonate)
The synthesis can be achieved through the radical bromination of diethyl carbonate google.comgoogle.com. This process typically involves reacting diethyl carbonate with a brominating agent, such as elemental bromine, in the presence of a radical initiator or under UV irradiation to generate bromine radicals google.com.
The reaction proceeds via a classic free-radical chain mechanism involving initiation, propagation, and termination steps. However, this method has significant drawbacks, including the formation of various by-products due to the non-selective nature of radical reactions, and a higher energy demand google.com. For instance, analysis of a reaction involving bromine and diethyl carbonate with azobisisobutyronitrile (AIBN) as an initiator showed only a 28% conversion to the desired product after two hours of reflux google.com. In another example, irradiating a mixture of diethyl carbonate and bromine with a lamp yielded the product in 68.5% yield after fractional distillation, indicating that while higher yields are possible, purification is critical google.com.
Examples of Radical Bromination of Diethyl Carbonate
| Brominating Agent | Initiator/Condition | Reaction Time | Yield/Conversion | Source |
|---|---|---|---|---|
| Bromine | Azobisisobutyronitrile (AIBN), Reflux | 2 hours | 28% Conversion | google.com |
| Bromine | Irradiation (Lamp), Reflux | 3 hours (addition) | 68.5% Yield | google.com |
| 1,3-dibromo-5,5-dimethylimidazoline-2,4-dione | Irradiation (Lamp), Reflux | 6 hours (addition) | Not specified | google.com |
Halogen Exchange Processes
An alternative synthetic route to this compound is through halogen exchange, which avoids the selectivity issues inherent in radical bromination.
This method involves the nucleophilic substitution of a chlorine atom with a bromine atom. Specifically, 1-chloroethyl ethyl carbonate is reacted with a bromide source to yield this compound. This process offers a more direct and cleaner route to the target molecule compared to radical bromination. google.comgoogle.com
Despite its advantages in selectivity, the halogen exchange method is not without its own challenges. The reaction often suffers from incomplete conversion, leading to a product mixture containing both the desired this compound and the unreacted 1-chloroethyl ethyl carbonate. google.com
For instance, one reported outcome of such an exchange reaction was a mixture consisting of only 65% this compound and 35% of the starting 1-chloroethyl ethyl carbonate. google.com The separation of these two α-haloalkyl carbonates is very difficult due to their similar physical properties, which presents a significant purification challenge. google.com
Nucleophilic Substitution of Chlorine in α-Chloroalkyl Carbonates with Bromide Sources
Carbonate Formation via Haloformate Intermediates
The synthesis of this compound can be achieved through the formation of a carbonate functional group utilizing haloformate intermediates. This methodology involves a two-step process: the preparation of a 1-bromoethyl haloformate, followed by its reaction with an alcohol to yield the desired carbonate product.
Esterification Reactions Involving 1-Bromoethyl Haloformates and Alcohols
A primary route to this compound involves the esterification of a 1-bromoethyl haloformate with ethanol. google.com This reaction is a nucleophilic substitution at the carbonyl carbon of the haloformate, where the oxygen atom of the alcohol acts as the nucleophile, displacing the halide to form the carbonate ester. The general reaction can be represented as follows, where X can be chlorine or bromine:
CH₃CH(Br)OC(O)X + CH₃CH₂OH → CH₃CH(Br)OC(O)OCH₂CH₃ + HX
While the reaction with ethanol is the focus for the synthesis of this compound, this method is also applicable for the preparation of other 1-bromoethyl hydrocarbonyl carbonates by varying the alcohol reactant. google.com
| Reactant 1 | Reactant 2 | Product |
| 1-Bromoethyl haloformate (X=Cl, Br) | Ethanol | This compound |
| 1-Bromoethyl haloformate (X=Cl, Br) | Isopropanol | 1-Bromoethyl isopropyl carbonate |
| 1-Bromoethyl haloformate (X=Cl, Br) | n-Octanol | 1-Bromoethyl n-octyl carbonate |
| 1-Bromoethyl haloformate (X=Cl, Br) | Phenyl alcohol | 1-Bromoethyl phenyl carbonate |
Table 1: Examples of 1-Bromoethyl Hydrocarbonyl Carbonates Synthesized via Esterification of 1-Bromoethyl Haloformates with Various Alcohols.
One documented method for preparing 1-bromoethyl bromoformate involves the reaction of acetaldehyde (B116499) with bromophosgene. google.com However, this approach is hampered by the fact that bromophosgene is not a commercially available reagent. Its preparation is complex and requires specialized industrial equipment, for instance, through the reaction of carbon monoxide with bromine. Furthermore, bromophosgene is known to be relatively unstable, adding to the challenges of its handling and use in synthesis. google.com
An alternative strategy for the synthesis of 1-bromoethyl haloformates is the radical bromination of the corresponding ethyl haloformates (ethyl chloroformate or ethyl bromoformate). google.com This method, however, is associated with significant drawbacks. The use of UV lamps to initiate the radical reaction is energy-intensive, particularly as the reaction times can be lengthy. google.com A more critical issue is the lack of selectivity, which leads to the formation of various brominated byproducts, complicating the purification of the desired 1-bromoethyl haloformate. google.com
The synthesis of the analogous 1-chloroethyl chloroformate from acetaldehyde and phosgene is a well-established process and can provide insights into the potential synthesis of 1-bromoethyl chloroformate. wikipedia.org This reaction is typically carried out in the presence of a catalyst.
| Haloformate Precursor | Synthetic Method | Challenges |
| 1-Bromoethyl bromoformate | Acetaldehyde + Bromophosgene | Bromophosgene is not commercially available, is unstable, and requires specialized equipment for its synthesis. google.com |
| 1-Bromoethyl haloformates | Radical bromination of ethyl haloformates | High energy consumption, long reaction times, and formation of multiple brominated byproducts. google.com |
Table 2: Challenges in the Synthesis of 1-Bromoethyl Haloformate Starting Materials.
Reaction Mechanisms and Reactivity Profile of 1 Bromoethyl Ethyl Carbonate
Fundamental Reactivity Based on C-Br Bond Lability
The chemical behavior of 1-bromoethyl ethyl carbonate is largely centered around the inherent weakness of the C-Br bond, making it a focal point for understanding its reaction mechanisms.
Electronic Structure and the Enhanced Lability of the C-Br Bond in α-Bromo Carbonates
The presence of a carbonyl group adjacent to the carbon atom bearing the bromine atom in α-bromo carbonates like this compound significantly influences the electronic environment and, consequently, the lability of the C-Br bond. The inductive effect of the carbonyl group withdraws electron density from the α-carbon, creating a more electrophilic center and polarizing the C-Br bond. nih.gov This polarization facilitates the departure of the bromide ion, a good leaving group.
The lability of the C-Br bond in α-bromo carbonates is notably greater than that of the C-Cl bond in their chloro-analogs. google.comgoogle.com This increased reactivity means that α-bromo carbonates can often be used in smaller quantities and under milder reaction conditions compared to their chloro counterparts, leading to improved yields and reduced degradation of starting materials. google.com The C-Br bond is also more stable than the corresponding C-I bond in iodo carbonates, which contributes to higher purity and yields in synthetic applications. google.com
The electronic structure of the radical anion of similar brominated compounds has been studied to understand C-Br bond dissociation. unimore.it Electron transfer can induce the cleavage of the carbon-bromine bond, a key step in their reactivity. unimore.it The electrostatic potential on the molecular surface of halocarbons shows a positive region on the outermost portion of the bromine atom (a "σ-hole"), which plays a role in its interaction with nucleophiles. nih.gov
Implications for Mechanistic Pathways in Organic Reactions
The enhanced lability of the C-Br bond in this compound has significant implications for the mechanistic pathways of the reactions it undergoes. This heightened reactivity makes it a valuable precursor for synthesizing complex molecules, primarily through nucleophilic substitution reactions. ontosight.ai The ease with which the bromide ion can be displaced allows for the introduction of a wide variety of nucleophiles at the α-carbon position.
The specific mechanistic pathway, whether SN1 or SN2, is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature. The ability of the carbonate group to stabilize an adjacent positive charge could favor an SN1-type mechanism through the formation of a carbocation intermediate. Conversely, the accessibility of the α-carbon to nucleophilic attack would support an SN2 pathway.
Nucleophilic Substitution Chemistry
The high reactivity of the C-Br bond makes this compound an effective reagent in nucleophilic substitution reactions, particularly for esterifications.
Role as an Esterification Agent in Diverse Synthetic Applications
This compound is a potent esterification agent, a role that has been highlighted in various synthetic applications, including the preparation of pharmaceuticals. ontosight.aigoogle.com For instance, it is used in the synthesis of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin. google.com The reaction of the potassium salt of benzylpenicillin with this compound in a non-hydroxylic polar solvent at temperatures between 20°C and 50°C proceeds efficiently. google.com A specific example involved reacting potassium benzyl (B1604629) penicillinate with this compound in moist acetone (B3395972) at 40°C for 5 hours, resulting in a quantitative yield and 99% purity of the desired ester. google.com
The enhanced reactivity of this compound allows for these esterification reactions to be carried out under milder conditions, with shorter reaction times and often without the need for a catalyst, leading to better yields compared to using its chloro analog, 1-chloroethyl ethyl carbonate. google.comepo.org
Comparative Kinetic Studies with Other α-Halo Esters and Carbonates
Kinetic studies reveal significant differences in reactivity between α-bromo carbonates and their chloro counterparts. The C-Br bond is inherently more labile than the C-Cl bond, making this compound a more reactive electrophile. google.comepo.org Esterification reactions using 1-chloroethyl ethyl carbonate are often slow and may require up to three equivalents of the reagent, along with more drastic conditions like higher temperatures and the use of phase-transfer catalysts. google.comepo.org In contrast, reactions with this compound proceed more smoothly, requiring less reagent and milder conditions. epo.org
The stability of the resulting products is also a factor. While α-bromo carbonates are more reactive, they are also more stable than the corresponding iodo carbonates, which can be prone to degradation. google.com This balance of reactivity and stability makes α-bromo carbonates advantageous intermediates in many synthetic routes. google.com
| Compound | Relative Reactivity | Typical Reaction Conditions | Reference |
| This compound | High | Milder conditions, shorter reaction times | epo.org |
| 1-Chloroethyl ethyl carbonate | Lower | Harsher conditions, longer reaction times, may require catalyst | google.comepo.org |
| α-Iodo Carbonates | Very High | Often unstable, leading to lower yields of pure product | google.com |
Elucidation of SN1 and SN2 Mechanistic Contributions in Analogous α-Bromo Systems
The nucleophilic substitution reactions of this compound can proceed through either an SN1 or SN2 mechanism, or a combination of both. The specific pathway is dictated by the reaction conditions and the structure of the reactants.
An SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com This pathway is favored for tertiary alkyl halides because they can form relatively stable carbocations. savemyexams.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com For α-halocarbonyl compounds, the formation of a carbocation can be destabilized by the adjacent electron-withdrawing carbonyl group, making a pure SN1 mechanism less likely. masterorganicchemistry.com
An SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This mechanism is favored for primary and secondary alkyl halides where steric hindrance is minimal. savemyexams.com The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile. youtube.com The structure of this compound, being a secondary halide, allows for the possibility of an SN2 pathway.
In many cases, particularly with secondary halides, a mixture of SN1 and SN2 pathways can occur. dalalinstitute.com The choice of solvent is crucial; polar protic solvents can stabilize the carbocation intermediate, favoring SN1, while polar aprotic solvents favor SN2 reactions. youtube.com
| Mechanism | Rate Determining Step | Substrate Preference | Key Features | Reference |
| SN1 | Unimolecular (leaving group departure) | Tertiary > Secondary | Carbocation intermediate, rearrangements possible | masterorganicchemistry.comsavemyexams.com |
| SN2 | Bimolecular (nucleophilic attack) | Primary > Secondary | Concerted mechanism, inversion of stereochemistry | masterorganicchemistry.comsavemyexams.com |
Intrinsic Decomposition Pathways
The stability of this compound is significantly influenced by the presence of certain chemical species, particularly metals. The inherent reactivity of the molecule, largely attributed to the labile carbon-bromine bond, can be exacerbated by contact with metallic surfaces or metal ions, leading to decomposition. nih.govlibretexts.org
Detailed Research Findings:
Evidence from safety and handling reports indicates that this compound undergoes decomposition in the presence of metals. nih.gov A notable incident involved a reagent that was initially shipped in a carbon steel pressure cylinder. After being transferred to a glass bottle and stored in a refrigerator for eight months, the bottle ruptured, suggesting a buildup of pressure from gaseous decomposition products. nih.gov This incident underscores the incompatibility of the compound with carbon steel, which is primarily composed of iron.
While specific, in-depth research focusing exclusively on the catalytic decomposition of this compound by a wide range of metals is not extensively detailed in publicly available literature, the observed reactivity with carbon steel provides a significant data point. The decomposition is likely catalyzed by the metal surface, which can act as a Lewis acid or facilitate electron transfer processes.
The general reactivity of α-haloesters and related compounds suggests that other metals and their salts, particularly those with Lewis acidic properties (e.g., aluminum, zinc, iron(III)), could also promote the decomposition of this compound. The mechanism would likely involve interaction of the metal with either the bromine atom or one of the carbonyl oxygen atoms, weakening the C-Br bond and facilitating its cleavage.
The decomposition of organic carbonates can proceed through various pathways, often resulting in the formation of carbon dioxide and other volatile organic compounds. alfa-chemistry.com In the case of this compound, a potential decomposition pathway catalyzed by a metal (M) could involve the following steps:
Coordination: The metal or metal ion coordinates to the bromine atom or a carbonyl oxygen of the this compound molecule.
C-Br Bond Cleavage: This coordination polarizes the C-Br bond, making it more susceptible to cleavage, potentially forming a carbocation intermediate and a metal bromide species.
Elimination/Rearrangement: The carbocationic intermediate can then undergo further reactions, such as elimination to form vinyl ethyl carbonate (which would be unstable and likely polymerize or decompose further) or reaction with other species present. A more likely pathway is the decarboxylation (loss of CO2) to generate bromoethane (B45996) and acetaldehyde (B116499).
Given the report of gas evolution, it is highly probable that carbon dioxide is a major decomposition product. nih.gov The other products would depend on the specific reaction pathway followed after the initial metal-catalyzed C-Br bond cleavage. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) would be required for the definitive identification of all decomposition products. rsc.orgetamu.edusemanticscholar.orgresearchgate.net
Data Table: Observed and Inferred Reactivity of this compound with Metals
| Metal/Alloy | Observed Reactivity | Inferred Mechanism | Potential Decomposition Products | Source |
| Carbon Steel (Iron) | Decomposition with gas evolution, leading to container rupture. | Catalysis by iron, likely acting as a Lewis acid or facilitating redox processes. | Carbon Dioxide, Acetaldehyde, Bromoethane, Ethanol, Ethyl Bromide | nih.gov |
Applications in Advanced Organic Synthesis
Strategic Role as a Key Building Block and Synthetic Intermediate
1-Bromoethyl ethyl carbonate is a versatile intermediate used in the synthesis of a variety of fine chemicals, agrochemicals, and pharmaceuticals. ontosight.ai Its value as a synthetic building block stems from the reactivity of the carbon-bromine bond, which is more labile than the corresponding carbon-chlorine bond. google.comepo.org This increased reactivity allows it to serve as an advantageous replacement for its less reactive chloro-homologues in many chemical reactions. google.comgoogle.com
The compound's structure, combining an alkyl halide with a carbonate, makes it a valuable precursor for creating more complex molecules through reactions like nucleophilic substitution. ontosight.ai Its utility is particularly noted in its ability to modify carboxylic acid groups within various compounds. google.com As a synthesis intermediate, it offers a more efficient alternative to other compounds; for instance, esterification reactions that would require large equivalents of 1-chloroethyl ethyl carbonate and harsh conditions can proceed more smoothly with the bromo-analogue. google.comepo.org
Selective Introduction of Carbonate Functional Groups into Molecular Architectures
A primary application of this compound is the targeted introduction of carbonate functional groups into other molecules. google.comgoogle.com This process is highly sought after in synthetic chemistry for modifying the properties of a parent molecule, often to create pro-drugs with enhanced bioavailability. The compound is specifically used to introduce the 1'-ethoxycarbonyloxyethyl ester group. google.com
The reaction typically involves the esterification of a carboxylic acid. google.com The general scheme for this modification is the reaction of a molecule containing a carboxylic acid group with this compound to form a 1'-ethoxycarbonyloxyethyl ester. This application is a cornerstone of its utility, enabling chemists to selectively functionalize molecules at specific sites. google.comgoogle.com
Utilization as a Precursor in the Synthesis of Complex Organic Molecules
This compound serves as a crucial precursor in the synthesis of complex, biologically active molecules, most notably in the pharmaceutical industry. ontosight.ai Its role as a potent esterification agent has been pivotal in producing antibiotic pro-drugs, such as bacampicillin, an ester of ampicillin. google.comepo.org Using this compound as the esterifying agent leads to better yields and higher purity of the final drug product compared to previous methods. google.com
The synthesis involves reacting the potassium salt of a penicillin, such as benzylpenicillin, with this compound in an organic solvent. google.comepo.org This reaction yields the 1'-ethoxycarbonyloxyethyl ester of the penicillin, a pro-drug that can be formulated for pharmaceutical use. google.com
Table 1: Example Synthesis Using this compound
| Reactants | Product | Conditions | Reference |
|---|
This application highlights the compound's effectiveness in constructing complex molecular architectures that are vital for modern medicine. ontosight.aigoogle.com
Contributions to Catalyst Development (e.g., as a component in the synthesis of catalysts for CO₂ valorization, via related bromoethyl compounds)
While direct use of this compound in catalyst synthesis is not widely documented, related organobromine compounds, particularly bromo-functionalized molecules, are integral to the development of advanced catalysts. These catalysts are especially important for the chemical fixation and valorization of carbon dioxide (CO₂), a critical area of green chemistry. researchgate.netmdpi.com
Bromo-containing compounds, such as bromo-functionalized imidazolium (B1220033) salts and 1,4-bis(bromomethyl)benzene, are used to create hybrid and bifunctional catalysts for the conversion of CO₂ into valuable chemicals like cyclic carbonates. mdpi.comlsbu.ac.ukresearchgate.net In these systems, the bromide anion often acts as a highly effective nucleophile that initiates the ring-opening of epoxides, a key step in the cycloaddition reaction with CO₂. mdpi.com
For instance, catalysts have been developed by combining a Lewis acid site with a nucleophilic bromide source. mdpi.com In other research, 2-bromoethyl ethyl ether was used in a single-step reaction to synthesize a specific amine-based solvent for integrated CO₂ capture and catalytic conversion to methanol (B129727). acs.org The development of these catalytic systems, which rely on the reactivity of the bromo group, demonstrates the broader importance of bromoethyl-containing structures in advancing sustainable chemical processes. lsbu.ac.uk
Table 2: Examples of Bromo-Compounds in Catalyst Synthesis for CO₂ Conversion
| Bromo-Compound Utilized | Catalyst System | Application | Reference |
|---|---|---|---|
| 1-BzF₅-3-n-octylimidazolium bromide | Metal-free organocatalyst | Cycloaddition of CO₂ and propylene (B89431) oxide | researchgate.net |
| 1,4-bis(bromomethyl)benzene | Bifunctional material with zinc(II) porphyrin | Coupling reaction of CO₂ and epoxide | lsbu.ac.uk |
Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1-bromoethyl ethyl carbonate by providing detailed information about the hydrogen and carbon atomic environments.
Proton NMR (¹H NMR) Data and Spectral Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of these signals are key to its structural assignment.
The ethoxy group is expected to show a quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-O-CH₂-CH₃). The bromoethyl group will present a quartet for the methine proton (-CH(Br)-) coupled to the adjacent methyl protons, and a doublet for the methyl protons (-CH(Br)-CH₃). The electronegativity of the neighboring oxygen and bromine atoms significantly influences the chemical shifts of these protons, causing them to appear at characteristic downfield regions.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH(Br)-CH₃ | ~1.8-2.0 | Doublet (d) | ~6-7 |
| -O-CH₂-CH₃ | ~1.3-1.4 | Triplet (t) | ~7 |
| -O-CH₂ -CH₃ | ~4.2-4.4 | Quartet (q) | ~7 |
| -CH (Br)-CH₃ | ~6.4-6.6 | Quartet (q) | ~6-7 |
Note: The predicted values are based on the analysis of similar compounds and established NMR principles. Actual experimental values may vary slightly.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.
The carbonyl carbon of the carbonate group is expected to appear significantly downfield, typically in the range of 150-160 ppm, due to the strong deshielding effect of the two adjacent oxygen atoms. The carbon atom bonded to the bromine (-CH(Br)-) will also be deshielded, appearing at a lower field than a typical sp³ hybridized carbon. The carbons of the ethyl group will show characteristic signals, with the methylene carbon (-O-CH₂-) appearing further downfield than the methyl carbon (-CH₃) due to the proximity of the electronegative oxygen atom.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH(Br)-C H₃ | ~20-25 |
| -O-CH₂-C H₃ | ~13-15 |
| -O-C H₂-CH₃ | ~65-70 |
| -C H(Br)-CH₃ | ~75-80 |
| -O-C (=O)-O- | ~152-155 |
Note: The predicted values are based on the analysis of similar compounds and established NMR principles. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band of the carbonyl (C=O) group of the carbonate ester, typically appearing in the region of 1750-1735 cm⁻¹. libretexts.org The C-O stretching vibrations of the carbonate will also give rise to strong bands in the fingerprint region, usually between 1300 and 1000 cm⁻¹. libretexts.org The presence of the carbon-bromine (C-Br) bond is indicated by an absorption in the lower frequency region of the spectrum, generally between 690 and 515 cm⁻¹. The C-H stretching vibrations of the aliphatic ethyl and methyl groups are expected in the 3000-2850 cm⁻¹ region. uc.edu
Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Frequency Range (cm⁻¹) | Intensity |
| Carbonyl | C=O Stretch | 1750 - 1735 | Strong |
| Carbonate | C-O Stretch | 1300 - 1000 | Strong |
| Alkyl Halide | C-Br Stretch | 690 - 515 | Medium to Strong |
| Alkane | C-H Stretch | 3000 - 2850 | Medium to Strong |
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for the analysis of reaction mixtures containing this compound.
Gas Chromatography (GC) for Quantitative Purity Determination
Gas chromatography (GC) is a powerful technique for determining the purity of volatile compounds like this compound. savemyexams.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. studymind.co.uk The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. savemyexams.com
The purity of a this compound sample can be quantified by analyzing the resulting chromatogram. A pure sample will ideally show a single major peak corresponding to the compound. The area of this peak is proportional to the amount of the compound present. savemyexams.com The presence of impurity peaks would indicate a lower purity, and their relative peak areas can be used to estimate the percentage of each impurity. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific GC conditions and can be used for identification purposes by comparing it to a known standard. savemyexams.com
Integration with Hyphenated Techniques (e.g., GC-MS) for Comprehensive Profiling
For a more comprehensive analysis, gas chromatography is often coupled with mass spectrometry (GC-MS). This hyphenated technique combines the separation power of GC with the identification capabilities of MS. studymind.co.uk As the separated components elute from the GC column, they are directly introduced into the mass spectrometer. senecalearning.com
The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern. etamu.edu For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two molecular ion peaks separated by two mass units (M⁺ and M+2), which is a definitive indicator of the presence of a single bromine atom in the molecule. The fragmentation pattern would likely involve the loss of the bromine atom and cleavage at the carbonate ester bonds, providing further confirmation of the structure. This detailed information makes GC-MS an invaluable tool for the unambiguous identification of this compound and for the characterization of any impurities or byproducts in a sample.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. While specific experimental mass spectra for this compound are not widely published in readily available scientific literature, the expected fragmentation can be predicted based on its structure and the known behavior of similar halogenated and carbonate compounds.
The molecular formula of this compound is C₅H₉BrO₃, with a calculated molecular weight of approximately 197.03 g/mol . nih.gov The presence of bromine is a key feature that would be readily identifiable in a mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. docbrown.info This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass-to-charge units (m/z).
Expected Fragmentation Pathways:
Upon electron ionization, the this compound molecule would form a molecular ion, [C₅H₉BrO₃]⁺˙. The primary fragmentation pathways would likely involve the cleavage of the weakest bonds. The carbon-bromine bond is relatively labile and its cleavage would be a prominent fragmentation pathway. docbrown.info
Key expected fragmentation events include:
Loss of a bromine radical (•Br): This would lead to the formation of a [C₅H₉O₃]⁺ ion.
Cleavage of the carbonate group: Fragmentation within the carbonate moiety could lead to the loss of carbon dioxide (CO₂) or an ethoxycarbonyl group (•COOCH₂CH₃).
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the ethyl group.
A hypothetical fragmentation pattern is presented in the table below.
| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Notes |
| [C₅H₉BrO₃]⁺˙ | Molecular Ion | 196 | 198 | Characteristic M/M+2 isotopic pattern. |
| [C₅H₉O₃]⁺ | [CH₃CH-O-CO-OCH₂CH₃]⁺ | 117 | - | Loss of a bromine radical. |
| [C₂H₅O]⁺ | [CH₃CH₂O]⁺ | 45 | - | Ethyl cation fragment. |
| [C₂H₄Br]⁺ | [CH₂CH₂Br]⁺ | 107 | 109 | Brominated ethyl fragment. |
| [C₃H₅O₂]⁺ | [CH₃CH-O-CO]⁺ | 73 | - | Fragment from carbonate cleavage. |
This table is predictive and based on general principles of mass spectrometry. Actual experimental data may vary.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique for confirming the elemental composition of a pure compound, thereby validating its empirical and molecular formula. For this compound (C₅H₉BrO₃), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.
A patent for a process involving this compound reported an experimental bromine content of 40.6%, which is in excellent agreement with the theoretical value of 40.61%. google.com This provides strong evidence for the presence and proportion of bromine in the synthesized molecule, a critical aspect of its identity.
The table below outlines the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 30.49 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.61 |
| Bromine | Br | 79.90 | 1 | 79.90 | 40.55 |
| Oxygen | O | 16.00 | 3 | 48.00 | 24.36 |
| Total | 197.02 | 100.00 |
Theoretical values are calculated based on standard atomic weights.
Advanced Structural Methods (e.g., X-ray Crystallography on crystalline derivatives or related compounds)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. acs.orgcdnsciencepub.comiucr.org This technique provides precise information on bond lengths, bond angles, and stereochemistry. However, obtaining a single crystal suitable for X-ray diffraction analysis can be challenging, particularly for liquids or non-crystalline solids.
This compound is a liquid at room temperature, which precludes direct single-crystal X-ray analysis. To obtain crystallographic data, it would need to be either crystallized at a low temperature or converted into a solid crystalline derivative. There is no available literature reporting the crystal structure of this compound or its closely related crystalline derivatives.
In the absence of direct crystallographic data, computational modeling methods, such as Density Functional Theory (DFT), could be employed to predict the molecule's three-dimensional structure, including bond lengths and angles. acs.orgnih.gov Such studies on related carbonate molecules have provided valuable insights into their conformational preferences and electronic properties. acs.org For instance, studies on cyclic and fluoroalkyl carbonates have elucidated how substituent effects influence molecular geometry and intermolecular interactions. acs.orgresearchgate.netacs.org These computational approaches, while not a substitute for experimental data, can offer a reliable approximation of the molecular structure.
Computational Chemistry and Theoretical Studies
Mechanistic Investigations and Reaction Pathway Elucidation
The synthesis of 1-bromoethyl ethyl carbonate can be achieved through several routes, and computational studies, while not extensively detailed in the public literature for this specific molecule, can elucidate the underlying mechanisms of these transformations. The primary reaction pathways involve the addition of hydrogen bromide to a vinyl precursor or the bromination of a carbonate starting material.
One prominent synthetic route is the reaction of vinyl ethyl carbonate with anhydrous hydrobromic acid. google.comgoogle.com This reaction proceeds via an electrophilic addition mechanism. The proton from HBr first attacks the double bond of the vinyl group, leading to the formation of a secondary carbocation intermediate. This carbocation is stabilized by the adjacent oxygen atom of the carbonate group. Subsequently, the bromide ion (Br-) acts as a nucleophile, attacking the carbocation to form the final product, this compound. The reaction temperature is typically controlled between 10°C and 100°C to ensure selectivity and minimize side reactions. google.com
Another established method involves the reaction of diethyl carbonate with bromine, initiated by an external lamp. prepchem.com This process likely follows a free-radical substitution pathway on the ethyl group. The reaction is carried out at reflux temperature, and the slow addition of bromine helps control the reaction rate and prevent over-bromination.
A third pathway involves the reaction of ethyl chloroformate with 1-bromoethanol (B8688067) in the presence of a base. ontosight.ai This is a nucleophilic substitution reaction where the alkoxide, formed from 1-bromoethanol and the base, attacks the electrophilic carbonyl carbon of the ethyl chloroformate, displacing the chloride ion and forming the carbonate product.
Computational mechanistic studies for related carbonate syntheses, such as the formation of dimethyl carbonate from CO2 and methanol (B129727) or the transesterification of carbonates, often focus on catalyst-substrate interactions and transition state analysis. researchgate.netacs.org These studies help in understanding the reaction energy barriers and identifying the rate-determining steps, which for similar reactions is often the catalytic reaction between an intermediate and an amine or alcohol. researchgate.net For this compound, similar computational approaches could map the potential energy surface for these synthetic routes, providing detailed insights into transition state geometries and activation energies.
Prediction of Molecular Properties and Reactivity Descriptors (e.g., Electronic and Steric Effects)
Theoretical calculations are instrumental in predicting the physicochemical properties and reactivity of this compound. The presence of a bromine atom and the carbonate functional group dictates its electronic and steric characteristics, making it a reactive intermediate in organic synthesis. ontosight.ai
The reactivity of haloalkyl carbonates is largely governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. nih.gov The electron-withdrawing nature of the bromine atom in this compound enhances the electrophilic character of the carbonyl carbon, making it susceptible to nucleophilic attack. Furthermore, the 1-bromoethyl group itself is a good leaving group, facilitating nucleophilic substitution reactions where the carbonate moiety is transferred to a substrate. This reactivity is crucial for its application as an alkylating agent. ontosight.ai
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity. researchgate.netjournalcsij.com These descriptors include ionization potential, electron affinity, chemical hardness (η), and electrophilicity index. researchgate.netmpg.de While specific calculated values for this compound are not widely published, trends can be inferred. The presence of the electronegative bromine atom would be expected to increase the ionization potential and electrophilicity compared to a non-halogenated analogue like diethyl carbonate.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. journalcsij.com For this compound, the carbonyl carbon would be predicted as a primary site for nucleophilic attack, while the bromine-bearing carbon is also an electrophilic center susceptible to substitution. cymitquimica.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H9BrO3 | ontosight.ainih.gov |
| Molecular Weight | 197.03 g/mol | nih.gov |
| Monoisotopic Mass | 195.97351 Da | nih.gov |
| Topological Polar Surface Area | 35.5 Ų | nih.gov |
| Refractive Index (n D 20) | 1.4410 | google.com |
| Density (d 4 20) | 1.4265 | google.com |
Application of Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis (extrapolated from related bromoethyl compounds)
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and conformational landscape of organic molecules. researchgate.netscielo.br Although specific DFT studies on this compound are scarce, valuable insights can be extrapolated from research on structurally related bromoethyl compounds. iucr.org
Electronic Structure Analysis: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometry and analyze electronic properties. researchgate.netderpharmachemica.com For a molecule like this compound, DFT would be used to calculate bond lengths, bond angles, and dihedral angles. The analysis of related compounds like 1-(2-bromoethyl)indoline-2,3-dione and 2-bromomethyl-4-nitroanisole shows that the C-Br bond length and the geometry around the bromine-bearing carbon are key parameters. researchgate.netiucr.org Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge distribution, highlighting the polarization of the C-Br bond and the electron-withdrawing effects throughout the molecule. researchgate.net The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provides a clear picture of the molecule's frontier orbitals. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
| Type of Analysis | Information Gained | Relevance to this compound |
|---|---|---|
| Geometry Optimization | Provides optimized bond lengths, bond angles, and dihedral angles for the most stable structure. derpharmachemica.com | Predicts the 3D structure and key geometric parameters. |
| Vibrational Frequency Analysis | Calculates theoretical IR and Raman spectra to confirm the structure and assign vibrational modes. researchgate.net | Aids in experimental characterization and confirms the optimized geometry is a true minimum. |
| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Determines the energy gap, which relates to chemical reactivity, and visualizes electron density distribution in frontier orbitals. researchgate.net | Identifies regions susceptible to electrophilic and nucleophilic attack and predicts kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net | Predicts sites for intermolecular interactions and chemical reactions. |
| Conformational Search | Identifies different stable conformers and the energy barriers for interconversion. unibo.it | Reveals the molecule's flexibility and the most likely shapes it will adopt in different environments. |
Future Research Directions and Unexplored Reactivities
Development of Novel and Sustainable Synthetic Pathways for 1-Bromoethyl Ethyl Carbonate
Current synthetic routes to this compound, while effective, often present challenges that future research aims to address. The development of novel and sustainable pathways is a key area of focus, driven by the principles of green chemistry.
One established method involves the radical bromination of diethyl carbonate. google.com However, this approach can lead to the formation of by-products and requires significant energy input. google.com An alternative process involves the reaction of ethyl chloroformate with 1-bromoethanol (B8688067) in the presence of a base. ontosight.ai Another route is the substitution of chlorine in 1-chloroethyl ethyl carbonate with bromine, though this reaction can be slow and incomplete. google.com A patented process describes the reaction of anhydrous hydrobromic acid with vinyl ethyl carbonate at temperatures between 10°C and 100°C, offering a method that avoids some of the drawbacks of radical bromination and chlorine-bromine exchange. google.com
Future research is geared towards creating more environmentally friendly and efficient syntheses. The use of greener solvents, such as dimethyl carbonate, is being explored to replace chlorinated solvents in reactions like the Appel bromination, which can be applied to the synthesis of related bromo-compounds. researchgate.netacs.org Microwave-assisted organic synthesis (MAOS) also presents a promising avenue, as it has been shown to accelerate radical bromination reactions in non-chlorinated solvents like diethyl carbonate, often leading to shorter reaction times and improved yields. psu.edu The development of catalytic methods that minimize waste and avoid stoichiometric toxic reagents is a primary goal. For instance, exploring catalytic systems for the direct bromination of ethyl carbonate could offer a more atom-economical and sustainable alternative to existing methods.
The table below summarizes some existing and potential future synthetic approaches.
| Synthetic Method | Reagents | Advantages | Challenges/Areas for Improvement |
| Radical Bromination | Diethyl carbonate, Bromine | Direct | Formation of by-products, high energy demand google.com |
| From 1-Bromoethanol | Ethyl chloroformate, 1-bromoethanol, Base | Good for specific synthesis | Use of chloroformate |
| Halogen Exchange | 1-Chloroethyl ethyl carbonate, Bromide source | Avoids direct bromination | Slow and incomplete reaction google.com |
| Addition to Vinyl Carbonate | Vinyl ethyl carbonate, Anhydrous HBr | High purity product google.com | Use of corrosive HBr |
| Green Appel-type Reaction | Alcohol precursor, Brominating agent, Recyclable catalyst | Avoids chlorinated solvents researchgate.netacs.org | Catalyst efficiency and recovery |
| Microwave-Assisted Synthesis | Ethyl carbonate, NBS, in Diethyl carbonate | Faster reaction, higher selectivity psu.edu | Scalability and equipment |
Expansion of Reaction Scope through Novel Nucleophilic and Electrophilic Reagents
The reactivity of this compound is characterized by its susceptibility to nucleophilic attack, owing to the electrophilic carbon atom attached to the bromine. ontosight.ai This makes it a valuable precursor for introducing the ethoxycarbonyloxyethyl group into various molecules. ontosight.ai Future research will likely focus on expanding the range of nucleophiles and exploring reactions with novel electrophilic reagents to synthesize new classes of compounds.
Nucleophilic Reactions: The bromine atom in this compound is a good leaving group, facilitating nucleophilic substitution reactions. This has been exploited in the synthesis of pharmaceuticals and other fine chemicals. ontosight.ai The reaction of analogous α-haloketones with various nucleophiles has been studied computationally, providing insights into the reaction mechanisms and the factors influencing reactivity. up.ac.za Similar mechanistic studies on this compound could guide the selection of new nucleophiles.
Future work could involve exploring reactions with a wider array of nucleophiles, including:
Complex heterocycles: To generate novel scaffolds for drug discovery.
Organometallic reagents: For the formation of new carbon-carbon bonds.
Biomolecules: For the targeted modification of proteins or nucleic acids, leveraging its alkylating properties.
Electrophilic Reactions: While the primary reactivity of this compound is as an electrophile, the carbonate moiety could potentially react with strong electrophiles. However, the dominant reaction pathway is typically nucleophilic substitution at the α-carbon. Research into its functional analogues, such as 1-bromo-4-(1-bromoethyl)benzene, shows that the aromatic ring can undergo electrophilic aromatic substitution, demonstrating the potential for dual reactivity in more complex systems.
The development of novel reagents that can selectively interact with either the alkyl halide or the carbonate portion of the molecule would significantly broaden the synthetic utility of this compound and its derivatives.
Catalytic Transformations and Their Mechanisms Involving this compound or its Functional Analogues
The use of catalysis in reactions involving this compound and its analogues is a burgeoning field with significant potential for future exploration. Catalysts can offer milder reaction conditions, improved selectivity, and access to novel transformations.
Catalytic Cross-Coupling Reactions: A significant area of future research lies in the metal-catalyzed cross-coupling of this compound with various partners. For instance, nickel-catalyzed couplings of related secondary benzylic halides, like 1-(1-bromoethyl)-4-methylbenzene, with organozinc reagents have been reported, albeit with modest enantioselectivity in acyclic systems. nih.govacs.org The development of more efficient and stereoselective catalyst systems, potentially using other transition metals like palladium, could enable the construction of chiral C-C bonds with high precision. nih.govacs.org Understanding the mechanism, whether it proceeds via a Ni(I)/Ni(III) or a Ni(0)/Ni(II) catalytic cycle, is crucial for designing improved catalysts. nih.govacs.org
Catalytic Cyclization Reactions: Dialkyl carbonates, the parent class of compounds for this compound, are employed in green syntheses of heterocycles. frontiersin.orgnih.gov These reactions often proceed via a base-catalyzed acyl-cleavage mechanism. frontiersin.orgnih.gov Future work could investigate intramolecular reactions of suitably functionalized derivatives of this compound to form cyclic structures, potentially catalyzed by transition metals or organocatalysts.
Mechanistic Insights: A deeper understanding of the mechanisms of these catalytic transformations is paramount. libretexts.org Catalysts alter the reaction pathway, providing a lower activation energy route, often involving multiple steps and the formation of intermediate species. libretexts.orgyoutube.com For example, in the cycloaddition of CO2 to epoxides to form cyclic carbonates, a related transformation, computational studies have been used to elucidate the reaction mechanism and the role of the catalyst in activating the substrates. nih.gov Similar detailed mechanistic investigations, combining experimental and computational approaches, will be essential for optimizing existing catalytic systems and discovering new ones for reactions involving this compound.
Investigation of Stereoselective Syntheses and Reactions
The carbon atom bearing the bromine in this compound is a stereocenter. The ability to control the stereochemistry during its synthesis and subsequent reactions is a significant goal for future research, as it would allow for the preparation of enantiomerically pure compounds, which is often crucial for biological activity.
Stereoselective Synthesis: There is a need for methods that can produce enantiomerically enriched this compound. This could potentially be achieved through:
Asymmetric bromination: Developing a catalytic asymmetric bromination of ethyl vinyl carbonate or a related prochiral precursor.
Kinetic resolution: Separating a racemic mixture of this compound through a reaction with a chiral reagent or catalyst that selectively reacts with one enantiomer.
Starting from chiral precursors: Utilizing enantiomerically pure 1-bromoethanol in the synthesis.
Stereospecific Reactions: Once enantiomerically pure this compound is obtained, its reactions with nucleophiles should proceed in a stereospecific manner, typically with inversion of configuration in an S_N2 reaction. This has been observed in related systems, such as the Appel-type bromination of alcohols, which proceeds with complete inversion of stereochemistry. researchgate.net
Future research will focus on verifying the stereochemical outcome of reactions with a wide range of nucleophiles. Furthermore, the use of chiral catalysts in reactions of racemic this compound could lead to dynamic kinetic asymmetric transformations, where the rapidly racemizing starting material is converted into a single enantiomer of the product. The stereocontrolled construction of C-C bonds is a primary challenge in organic synthesis, and developing stereoselective reactions with reagents like this compound would be a valuable contribution. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-bromoethyl ethyl carbonate, and how can experimental reproducibility be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, bromoethylation of ethyl carbonate using sodium ethoxide (NaOEt) as a base in anhydrous conditions (e.g., toluene or THF) is a common approach. Key parameters include maintaining low moisture levels (<50 ppm), reaction temperatures between 60–80°C, and stoichiometric control of brominating agents (e.g., PBr₃ or HBr) .
- Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, inert atmosphere, heating rate). Use inline FTIR or NMR to monitor reaction progress. Purity intermediates via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~4.3 ppm for –OCH₂CH₂Br; δ ~1.3 ppm for ethyl groups). IR for carbonyl (C=O) stretching (~1740 cm⁻¹) and C-Br (~560 cm⁻¹) .
- Chromatography : GC-MS or HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization).
- Physical Properties : Measure refractive index (nD²⁵ ~1.45–1.48) and boiling point (estimated 150–160°C at 760 mmHg) .
Advanced Research Questions
Q. What reaction pathways govern the decomposition or unintended side reactions of this compound under varying conditions?
- Mechanistic Insights :
- Hydrolysis : In aqueous environments, the carbonate ester undergoes hydrolysis to form CO₂, ethanol, and 1-bromoethanol. Rate constants depend on pH (acidic: SN1 mechanism; basic: SN2) .
- Thermal Stability : At >120°C, β-elimination may occur, releasing ethylene and HBr. Monitor via TGA/DSC and mitigate by adding stabilizers (e.g., BHT) .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in polymerization initiators?
- Data Analysis :
- Compare catalyst systems (e.g., Cu⁰ vs. Ru-based catalysts in ATRP) using kinetic studies (e.g., SEC for molecular weight distribution).
- Account for solvent polarity effects: Polar aprotic solvents (DMF) enhance initiator efficiency vs. nonpolar solvents (toluene) .
Q. What are the ethical and safety considerations when handling this compound in laboratory settings?
- Safety Protocols :
- Use fume hoods and PPE (nitrile gloves, goggles) due to lachrymatory and skin-irritant properties.
- Avoid contact with strong oxidizers (risk of exothermic decomposition). Store under nitrogen at 4°C .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
